molecular formula C11H20ClNO3 B1397245 3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 1220020-84-7

3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No.: B1397245
CAS No.: 1220020-84-7
M. Wt: 249.73 g/mol
InChI Key: PYKAFXUKGXGOOJ-UHFFFAOYSA-N
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Description

3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a heterocyclic organic compound featuring a piperidinyl group linked to a tetrahydro-2H-pyran-4-carboxylate ester, with a hydrochloride salt form enhancing its stability and solubility . The molecule’s core structure combines a six-membered piperidine ring (a saturated nitrogen-containing heterocycle) with a tetrahydro-2H-pyran moiety (a saturated oxygen-containing heterocycle). Its structural complexity and functional group arrangement make it a subject of interest in synthetic chemistry and drug discovery.

Properties

IUPAC Name

piperidin-3-yl oxane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c13-11(9-3-6-14-7-4-9)15-10-2-1-5-12-8-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKAFXUKGXGOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring and a tetrahydro-2H-pyran moiety. The synthesis typically involves cyclization reactions of appropriate precursors under acidic conditions, leading to the formation of the desired ester, which is subsequently converted to its hydrochloride salt using hydrochloric acid .

Biological Activity

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Below are key areas of investigation:

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on enzymes related to neurotransmitter uptake and degradation, which could have implications for neuropsychiatric disorders .

2. Receptor Binding

The compound has shown potential in binding to various receptors, including opioid receptors. Studies suggest that it may act as an antagonist at kappa-opioid receptors (KOR), which are implicated in pain modulation and mood regulation . The binding affinity and selectivity of this compound make it a candidate for further pharmacological studies.

3. Antimicrobial Activity

Preliminary investigations have identified antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies are required to elucidate the exact pathways involved .

The biological effects of this compound are mediated through several mechanisms:

  • Receptor Interaction : The compound's ability to bind selectively to receptor sites alters downstream signaling pathways, affecting physiological responses.
  • Enzyme Modulation : By inhibiting or enhancing enzyme activity, this compound can influence metabolic processes critical for cell survival and function.

Research Findings

Recent studies have highlighted the pharmacokinetic properties of this compound, indicating favorable absorption and distribution profiles in vivo. For example, a study demonstrated that orally administered derivatives exhibited robust bioavailability and prolonged action in animal models .

Case Studies

  • Neuropsychiatric Applications : A study investigated the efficacy of this compound in animal models simulating anxiety and depression. Results showed significant reductions in anxiety-like behaviors when administered at specific dosages .
  • Antimicrobial Efficacy : In vitro tests conducted against Gram-positive bacteria revealed that the compound inhibited growth effectively at concentrations as low as 10 µg/mL, suggesting potential for development into an antimicrobial agent .

Data Tables

PropertyValue
Molecular Weight245.34 g/mol
Solubility in WaterSoluble at pH 7.4
LogP (Octanol-Water Partition)1.5
pKa7.0
Biological ActivityEffect
Enzyme InhibitionModerate
Kappa Opioid Receptor BindingHigh Affinity
Antimicrobial ActivityEffective against S. aureus

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from tetrahydropyran structures. For instance, derivatives similar to 3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate have shown promising cytotoxic effects against various cancer cell lines, including colorectal and breast cancer. The mechanism often involves apoptosis induction and inhibition of specific kinases related to cancer progression.

CompoundTypeIC50 (µM)Activity
4gAnticancer75.1Inhibits HCT-116 proliferation
4jAnticancer85.88Inhibits HCT-116 proliferation

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Research indicates that certain derivatives exhibit enhanced efficacy against Gram-positive bacteria and may serve as lead compounds in antibiotic development. This is particularly relevant in the context of rising antibiotic resistance.

Organic Synthesis

3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride serves as an important building block in organic synthesis. Its functional groups allow for various transformations, making it useful in the preparation of more complex molecules. It can act as a protecting group for alcohols during synthetic procedures, facilitating selective reactions without unwanted side reactions.

Material Science

In material science, this compound has potential applications in developing advanced materials due to its unique chemical properties. It can be utilized in synthesizing specialty chemicals that require specific reactivity or stability under varying conditions.

Antitumor Activity Study

A study evaluated the cytotoxic effects of several pyran derivatives, including this compound, on cancer cell lines. Results indicated that specific analogs could inhibit cell growth effectively through mechanisms involving apoptosis induction and kinase inhibition.

Antibacterial Efficacy Investigation

Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. This highlights the potential for developing new antibacterial agents from this class of compounds.

Comparison with Similar Compounds

1-(Tetrahydro-2H-Pyran-4-yl)-4-Piperidinamine Dihydrochloride

  • Structure : A piperidinamine group is directly attached to tetrahydro-2H-pyran, with a dihydrochloride salt .
  • Comparison: Unlike the target compound, this analogue replaces the carboxylate ester with an amine group, altering polarity and hydrogen-bonding capacity. The dihydrochloride salt may confer higher aqueous solubility compared to the monohydrochloride form of the target compound.

Methyl Tetrahydro-2H-Pyran-4-Carboxylate (ASM2738)

  • Structure : A simple methyl ester of tetrahydro-2H-pyran-4-carboxylic acid, lacking the piperidinyl substituent .

Methyl Piperidine-4-Carboxylate Hydrochloride (ASM2739)

  • Structure : A piperidine ring with a methyl ester at the 4-position, forming a hydrochloride salt .
  • Comparison : Replacing the tetrahydro-2H-pyran ring with a piperidine ring eliminates the oxygen heteroatom, affecting electronic distribution and conformational flexibility.

3-Piperidinylmethyl Tetrahydro-2H-Pyran-4-Carboxylate Hydrochloride

  • Structure : A methylene bridge connects the piperidinyl group to the tetrahydro-2H-pyran carboxylate .
  • Comparison : The additional methylene spacer may enhance rotational freedom, altering binding interactions in biological systems compared to the target compound.

Comparative Data Table

Compound Name Core Heterocycles Functional Groups Salt Form Key Structural Difference
3-Piperidinyl THP-4-carboxylate HCl Piperidine + Tetrahydro-2H-pyran Ester, hydrochloride Monohydrochloride Reference compound
1-(THP-4-yl)-4-piperidinamine diHCl Piperidine + Tetrahydro-2H-pyran Amine, dihydrochloride Dihydrochloride Amine vs. ester; additional HCl
Methyl THP-4-carboxylate (ASM2738) Tetrahydro-2H-pyran Methyl ester None No piperidine; neutral ester
Methyl piperidine-4-carboxylate HCl (ASM2739) Piperidine Methyl ester, hydrochloride Monohydrochloride No tetrahydro-2H-pyran; piperidine core

Spectroscopic and Reactivity Comparisons

  • NMR Analysis : Studies on analogous compounds (e.g., rapamycin derivatives) reveal that substituent positioning significantly impacts chemical shifts in specific regions (e.g., protons near positions 29–36 and 39–44) . For the target compound, the piperidinyl group’s proximity to the tetrahydro-2H-pyran ring would likely induce distinct shifts in these regions, aiding structural confirmation.
  • Reactivity : The ester group in the target compound is more electrophilic than the amine in 1-(THP-4-yl)-4-piperidinamine diHCl, making it susceptible to hydrolysis or nucleophilic substitution .
  • Lumping Strategy : Compounds with shared heterocycles (e.g., tetrahydro-2H-pyran or piperidine) may exhibit similar degradation pathways or solubility profiles, enabling grouped analysis in stability studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, and how are optimal reaction conditions selected?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, or coupling reactions. For example, piperidine derivatives are often synthesized via reductive amination or alkylation using anhydrous solvents like dichloromethane under basic conditions (e.g., NaOH) .
  • Condition Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied using Design of Experiments (DoE) principles to maximize yield and minimize side products. Statistical methods like factorial design help identify critical variables .

Q. How is the compound purified, and what analytical techniques validate its purity?

  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from solvents such as ethanol or acetonitrile are standard methods .
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is commonly used. Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and mass spectrometry (LC-MS) confirm structural integrity .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use fume hoods, gloves, and eye protection to avoid inhalation or skin contact. Safety data sheets (SDS) recommend P264 (wash hands), P305+P351+P338 (eye rinse), and P337+P313 (seek medical aid for irritation) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthetic pathways for this compound?

  • Approach : Quantum mechanical calculations (e.g., DFT) predict reaction energetics, while AI-driven tools (e.g., ICReDD’s reaction path search) screen feasible routes using databases like Reaxys or Pistachio .
  • Case Study : Transition state analysis for stereoselective steps (e.g., tetrahydropyran ring formation) minimizes unwanted diastereomers .

Q. What experimental design considerations are essential for evaluating its biological activity?

  • In Vitro Assays : Dose-response studies (IC₅₀ determination) in enzyme inhibition models (e.g., kinase assays) require controlled pH and temperature. Cell viability assays (MTT) assess cytotoxicity, with negative controls to rule off-target effects .
  • Data Contradictions : Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) may arise from assay variability. Triplicate experiments and standardized protocols (e.g., NIH guidelines) improve reproducibility .

Q. How can reaction byproducts or low yields be systematically addressed?

  • Root Cause Analysis : Use LC-MS or GC-MS to identify side products (e.g., unreacted intermediates). Adjust stoichiometry (e.g., excess acyl chloride for esterification) or employ scavengers (e.g., molecular sieves for water-sensitive steps) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in piperidine ring functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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